molecular formula C8H10F2O B057482 1,1-Difluorooct-3-yn-2-one CAS No. 117710-73-3

1,1-Difluorooct-3-yn-2-one

Cat. No.: B057482
CAS No.: 117710-73-3
M. Wt: 160.16 g/mol
InChI Key: CDGZCBOPYKCCLD-UHFFFAOYSA-N
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Description

1,1-Difluorooct-3-yn-2-one is a fluorinated alkyne-containing ketone with the molecular formula C₈H₁₀F₂O. Its structure features a terminal alkyne group (C≡C) at position 3, a ketone group at position 2, and two fluorine atoms at position 1. The geminal difluoro substitution (two fluorines on the same carbon) enhances the compound’s electrophilicity and stability compared to non-fluorinated analogs.

Properties

CAS No.

117710-73-3

Molecular Formula

C8H10F2O

Molecular Weight

160.16 g/mol

IUPAC Name

1,1-difluorooct-3-yn-2-one

InChI

InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3

InChI Key

CDGZCBOPYKCCLD-UHFFFAOYSA-N

SMILES

CCCCC#CC(=O)C(F)F

Canonical SMILES

CCCCC#CC(=O)C(F)F

Synonyms

3-Octyn-2-one, 1,1-difluoro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate 1,1-difluorooct-3-yn-2-one’s uniqueness, we compare it to three categories of analogs: (1) fluorinated alkynes , (2) difluoro ketones , and (3) alkynyl ketones .

Fluorinated Alkynes

Example : Tributyl (2,2-difluorovinyl)stannane (from )

  • Structure : Contains a difluorovinyl group (-CF₂-CH₂) bound to a tin atom.
  • Reactivity : Used in Stille coupling reactions to introduce fluorinated alkenes. Unlike this compound, this compound lacks a ketone group, limiting its utility in carbonyl-based reactions.
  • Thermal Stability : Fluorine substitution reduces reactivity with nucleophiles, a trait shared with this compound.

Difluoro Ketones

Example : 1,1-Dichloro-1-fluoroethane (HCFC-141b) (from )

  • Structure : A chlorofluorocarbon (CFC) with one fluorine and two chlorines on the same carbon.
  • Physicochemical Properties :
Property HCFC-141b This compound (Predicted)
Boiling Point 32°C ~150–180°C (estimated)
Polarity Low High (due to ketone + alkyne)
Environmental Impact Ozone-depleting Likely lower (no chlorine)
  • Key Difference : HCFC-141b is a volatile refrigerant, whereas this compound’s alkyne and ketone groups suggest reactivity in cross-coupling or cycloaddition reactions.

Alkynyl Ketones

Example : 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()

  • Structure : A chalcone derivative with a fluorine-substituted aromatic ring.
  • Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors.
  • Reactivity : The α,β-unsaturated ketone undergoes Michael additions, whereas this compound’s alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition).

Table 1: Comparative Analysis of Key Properties

Compound Fluorine Substitution Functional Groups Reactivity Highlights Applications
This compound Geminal difluoro Alkyne, ketone Electrophilic alkyne, carbonyl Synthetic intermediate
Tributyl (2,2-difluorovinyl)stannane Vinyl difluoro Stannane Cross-coupling reactions Fluorinated alkene synthesis
HCFC-141b Geminal chloro-fluoro Halogenated alkane Inert (refrigerant) Industrial cooling
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one Aromatic monofluoro α,β-unsaturated ketone Michael addition Pharmaceutical lead compounds

Key Observations:

Electrophilicity: The geminal difluoro group in this compound increases the electrophilicity of the adjacent ketone, making it more reactive toward nucleophiles than non-fluorinated analogs.

Stability : Fluorine’s strong C-F bonds likely enhance thermal stability compared to chlorinated analogs like HCFC-141b.

Synthetic Utility : The alkyne moiety distinguishes it from purely fluorinated ketones, enabling orthogonal reactivity (e.g., cycloadditions).

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